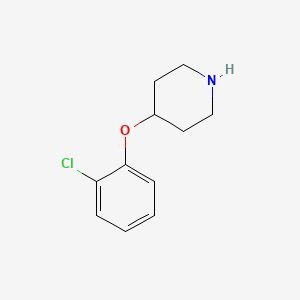

4-(2-Chlorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFOBRFGIFRVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397571 | |

| Record name | 4-(2-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245057-65-2 | |

| Record name | 4-(2-Chlorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245057-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Chlorophenoxy)piperidine chemical properties

An In-Depth Technical Guide to 4-(2-Chlorophenoxy)piperidine: Properties, Synthesis, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in contemporary drug discovery and development. We will delve into its core chemical and physical properties, explore detailed synthetic methodologies, and analyze its role as a versatile scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this valuable molecule.

Introduction and Molecular Overview

This compound is a substituted piperidine derivative. The core structure consists of a piperidine ring, a foundational motif in many pharmaceuticals, linked via an ether bond at the 4-position to a 2-chlorophenyl group. This specific arrangement of a flexible saturated heterocycle and a rigid, electronically-modified aromatic ring imparts unique conformational and binding properties, making it a privileged scaffold in the design of centrally active agents.

The presence of the chlorine atom at the ortho position of the phenoxy ring is a key feature. It influences the molecule's electronic distribution, lipophilicity, and metabolic stability. Furthermore, it sterically governs the rotational freedom around the ether linkage, which can be critical for achieving selective binding to biological targets. Understanding these nuances is paramount for leveraging this compound effectively in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of successful experimental design and interpretation. Below is a summary of the key properties for this compound and its commonly used hydrochloride salt.

Core Chemical Identifiers

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 245057-65-2 | 849107-20-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄ClNO | C₁₁H₁₅Cl₂NO | [1][3] |

| Molecular Weight | 211.69 g/mol | 248.15 g/mol | [1][3] |

| Appearance | Likely an oil or low-melting solid | Solid | [2][4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) | Soluble in water, methanol | [4] |

| logP (Predicted) | 2.6 | 2.3 | [2][5] |

| pKa (Predicted) | ~9.0 (for the piperidine nitrogen) | N/A |

Note: Experimental values for some properties like melting and boiling points are not consistently reported in public literature, indicating that the free base may be an oil at room temperature. The hydrochloride salt is typically a solid, facilitating easier handling and formulation.[2][4]

Spectroscopic Characterization

-

¹H NMR:

-

Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 6.8-7.4 ppm, corresponding to the four protons on the chlorophenyl ring.

-

Piperidine Protons (CH-O): A multiplet around δ 4.5 ppm for the proton at the C4 position, deshielded by the adjacent oxygen atom.

-

Piperidine Protons (CH₂-N and CH₂-C): A series of complex multiplets between δ 1.5-3.0 ppm. The protons on carbons adjacent to the nitrogen (C2, C6) will be further downfield than those at C3 and C5.

-

Piperidine Proton (N-H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between δ 1.5-3.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals expected in the δ 115-155 ppm region. The carbon bearing the chlorine and the carbon attached to the ether oxygen will have distinct chemical shifts.

-

Piperidine Carbons: Signals for the piperidine ring carbons are expected in the δ 30-75 ppm range, with the C4 carbon being the most downfield due to the ether linkage.

-

-

Mass Spectrometry (MS):

-

The nominal mass of the molecular ion [M]⁺ would be m/z 211. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~33% the intensity of [M]⁺) would be expected. The monoisotopic mass is 211.07639 Da.[5]

-

Synthesis and Purification

The synthesis of this compound typically involves a nucleophilic substitution reaction. A common and robust method is the Williamson ether synthesis, where a protected 4-hydroxypiperidine is reacted with 2-chlorophenol, followed by deprotection.

Representative Synthetic Protocol: Williamson Ether Synthesis

This protocol is a well-established method for forming the aryl ether bond, followed by the removal of a protecting group from the piperidine nitrogen.

Step 1: N-Boc Protection of 4-Hydroxypiperidine

-

Dissolve 4-hydroxypiperidine in a suitable solvent like dichloromethane (DCM) or a biphasic system with water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or sodium bicarbonate.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Mitsunobu Reaction with 2-Chlorophenol

-

Dissolve N-Boc-4-hydroxypiperidine and 2-chlorophenol in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add triphenylphosphine (PPh₃) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and remove the solvent.

-

Purify the crude product by column chromatography to obtain N-Boc-4-(2-chlorophenoxy)piperidine.

Step 3: Deprotection of the N-Boc Group

-

Dissolve the purified N-Boc-4-(2-chlorophenoxy)piperidine in a solvent such as DCM or dioxane.

-

Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to induce precipitation. The resulting solid is then collected by filtration and dried to yield this compound hydrochloride.[6]

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the secondary amine of the piperidine ring. This nitrogen is nucleophilic and can be readily functionalized, making the molecule an excellent starting point for library synthesis.

Key Reactions

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones allows for the introduction of a wide variety of substituents on the piperidine nitrogen.

-

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a bond between the piperidine nitrogen and an aromatic or heteroaromatic ring.

The versatility of these reactions allows for the systematic exploration of the chemical space around the this compound core, which is a cornerstone of modern medicinal chemistry.

Role as a Pharmaceutical Scaffold

The 4-aryloxypiperidine motif is present in a number of biologically active compounds. The specific 2-chloro substitution pattern can be crucial for achieving selectivity for a particular receptor subtype or for improving pharmacokinetic properties. While specific drugs containing this exact fragment are not prominently highlighted in the initial search, this scaffold is of high interest in the design of:

-

GPCR Ligands: The structure is well-suited for interaction with G-protein coupled receptors, particularly those in the central nervous system.

-

Ion Channel Modulators: The combination of a basic nitrogen and a lipophilic aromatic group is a common feature in ion channel blockers.

-

Enzyme Inhibitors: The piperidine ring can serve as a rigid scaffold to orient functional groups for optimal interaction with an enzyme's active site.

The exploration of derivatives of this compound is an active area of research, with numerous patents citing similar structures for a range of therapeutic targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its salts.

Hazard Identification

Based on safety data for the hydrochloride salt, the compound is classified as a hazardous substance.[7][8]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the numerous possibilities for derivatization at the piperidine nitrogen, makes it an attractive starting point for the development of novel therapeutic agents. A comprehensive understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

Sinfoo Biotech. This compound hydrochloride. [Link]

-

PubChem. This compound. [Link]

-

PrepChem.com. Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Hit2Lead | this compound hydrochloride | CAS# 849107-20-6 | MFCD02684107 | BB-4004479 [hit2lead.com]

- 3. This compound hydrochloride,(CAS# 849107-20-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to 4-(2-Chlorophenoxy)piperidine (CAS No. 245057-65-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(2-Chlorophenoxy)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its structural motif is found in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This document, intended for a scientific audience, delves into the synthesis, characterization, and potential applications of this compound, offering both theoretical insights and practical methodologies.

Compound Profile and Physicochemical Properties

This compound is a piperidine derivative characterized by the presence of a 2-chlorophenoxy group at the 4-position of the piperidine ring. This substitution pattern imparts specific physicochemical properties that are advantageous in drug design, such as modulating lipophilicity and providing a vector for interaction with biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 245057-65-2 | Internal Data |

| Molecular Formula | C₁₁H₁₄ClNO | Internal Data |

| Molecular Weight | 211.69 g/mol | Internal Data |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; low solubility in water | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | [2] |

Synthesis of this compound: A Proposed Pathway

Diagram 1: Proposed Synthesis of this compound

Caption: A three-step synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) [5]

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane (DCM), add a suitable base such as triethylamine or aqueous sodium bicarbonate.[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can be used in the next step without further purification.

Part 2: Synthesis of tert-butyl this compound-1-carboxylate (Ullmann Condensation) [3]

-

To an oven-dried flask, add N-Boc-4-hydroxypiperidine (1.0 eq.), 2-chloroiodobenzene (1.1 eq.), a copper(I) iodide (CuI) catalyst (e.g., 5-10 mol%), a suitable ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., potassium carbonate or cesium carbonate).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a temperature typically ranging from 100 to 140 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-4-(2-chlorophenoxy)piperidine.

Part 3: Synthesis of this compound (Deprotection) [6][7]

-

Dissolve the N-Boc-4-(2-chlorophenoxy)piperidine (1.0 eq.) in a suitable solvent such as DCM or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[6][7]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting crude product can be the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the crude salt in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH > 10.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenoxy group and the aliphatic protons of the piperidine ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₄Cl) | 6.8 - 7.4 | m | 4H |

| Piperidine CH (at C4) | 4.4 - 4.6 | m | 1H |

| Piperidine CH₂ (at C2, C6 - axial) | 2.6 - 2.8 | m | 2H |

| Piperidine CH₂ (at C2, C6 - equatorial) | 3.0 - 3.2 | m | 2H |

| Piperidine CH₂ (at C3, C5 - axial) | 1.7 - 1.9 | m | 2H |

| Piperidine CH₂ (at C3, C5 - equatorial) | 2.0 - 2.2 | m | 2H |

| Piperidine NH | 1.5 - 2.5 (broad) | s (br) | 1H |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The NH proton signal may be broad and its chemical shift can vary with concentration and solvent.[8][9][10][11][12][13]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C-O) | 150 - 155 |

| Aromatic C (C-Cl) | 125 - 130 |

| Aromatic CH | 115 - 130 |

| Piperidine C4 (C-O) | 70 - 75 |

| Piperidine C2, C6 | 45 - 50 |

| Piperidine C3, C5 | 30 - 35 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.[14][15][16]

Mass Spectrometry (Predicted)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 212.08 |

Note: The presence of the chlorine isotope (³⁷Cl) will result in an [M+H+2]⁺ peak at m/z 214.08 with an intensity of approximately one-third of the [M+H]⁺ peak.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Piperidine) | Stretching | 3300 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2950 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1250 (strong) |

| C-N (Piperidine) | Stretching | 1050 - 1150 |

| C-Cl (Aromatic) | Stretching | 700 - 800 |

Note: The C-O-C asymmetric stretch is expected to be a prominent peak in the fingerprint region.[17][18][19][20][21]

Applications in Drug Discovery and Development

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with targets in the central nervous system.[22] The specific combination of the piperidine ring and the 2-chlorophenoxy group in this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Central Nervous System (CNS) Active Compounds

The lipophilicity imparted by the chlorophenyl group can enhance the ability of molecules to cross the blood-brain barrier, a critical property for CNS drugs.[1] The piperidine nitrogen can be further functionalized to introduce pharmacophoric elements that modulate the activity of various receptors and transporters in the brain. This makes this compound a promising starting material for the development of:

-

Antipsychotics: Many atypical antipsychotics feature a piperidine or piperazine moiety. The 4-aryloxypiperidine core can serve as a scaffold for designing ligands for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and bipolar disorder.

-

Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) often contain amine functionalities that can be derived from piperidine precursors.

-

Anxiolytics: The development of novel anxiolytic agents often involves targeting serotonin and GABA receptors, for which piperidine-based ligands have shown promise.

A Key Intermediate in Novel Drug Synthesis

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural similarity to intermediates used in the synthesis of compounds like cariprazine, an antipsychotic medication, highlights its potential.[23][24][25][26] The synthesis of such complex molecules often involves the coupling of a piperidine-containing fragment with another heterocyclic or aromatic system.

Diagram 2: Role of 4-Aryloxypiperidines in Drug Synthesis

Caption: General workflow illustrating the use of this compound as a starting material in drug discovery.

Safety and Handling

The hydrochloride salt of this compound is reported to cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential therapeutic applications in the central nervous system. This guide has provided a comprehensive overview of its properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data for its characterization, and a discussion of its potential applications in drug discovery. As research into novel CNS-active compounds continues, the utility of intermediates such as this compound is poised to grow, making a thorough understanding of its chemistry essential for researchers in the field.

References

-

MySkinRecipes. This compound hydrochloride. Available at: [Link]

-

ResearchGate. Synthetic approaches to produce the key intermediate of cariprazine,... Available at: [Link]

-

ResearchGate. The synthesis of the key intermediate of cariprazine a Retrosynthetic... Available at: [Link]

-

Ingenta Connect. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Available at: [Link]

-

Bentham Science Publishers. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Available at: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

SciSpace. Synthesis method of N-Boc-4-hydroxypiperidine (2018). Available at: [Link]

-

Bio-protocol. General Procedure for Boc Deprotection (General Procedure B). Available at: [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-4-Hydroxypiperidine: A Versatile Building Block for Peptide Synthesis and Pharmaceutical Intermediates. Available at: [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

- Google Patents. CNS stimulants and antihypertensive agents.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

California State Polytechnic University, Pomona. 1H NMR Chemical Shift ppm table. Available at: [Link]

-

SciSpace. Top 18 Recent Patents on Cns Drug Discovery papers published in 2009. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

Wikipedia. Ullmann reaction. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Unknown Source. NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

ResearchGate. 13 C and 1 H NMR chemical shifts of compounds 1-4 in d 5 -pyridine a. Available at: [Link]

-

Scribd. 13C NMR Chemical Shifts Guide | PDF | Molecules | Organic Chemistry. Available at: [Link]

-

PMC. Advances in recent patent and clinical trial drug development for Alzheimer's disease. Available at: [Link]

- Google Patents. Compositions for treating cns disorders.

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available at: [Link]

-

Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

-

ResearchGate. ftir analysis and interpretation of ir spectra of four spice oils extracted by hydrodistillation. Available at: [Link]

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available at: [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. compoundchem.com [compoundchem.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. scribd.com [scribd.com]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. rockymountainlabs.com [rockymountainlabs.com]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. EP0050916A2 - CNS stimulants and antihypertensive agents - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]

- 26. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to 4-(2-Chlorophenoxy)piperidine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(2-Chlorophenoxy)piperidine, a key heterocyclic intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical properties, synthesis, analytical characterization, and its significant role as a building block for pharmacologically active agents, particularly those targeting the central nervous system (CNS).

Core Molecular Profile

This compound is a disubstituted piperidine derivative. The structure features a piperidine ring, a foundational scaffold in many pharmaceuticals, linked via an ether bond at its 4-position to a 2-chlorophenyl group. This combination of a flexible, basic piperidine moiety and a rigid, lipophilic aromatic ring imparts specific physicochemical properties that are advantageous for designing molecules that can cross the blood-brain barrier and interact with CNS targets.

Chemical Identity and Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These properties are crucial for predicting its behavior in biological systems and for developing analytical and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 245057-65-2 | [1] |

| Monoisotopic Mass | 211.07639 Da | [1] |

| Predicted XlogP | 2.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Chemical Reactivity

The synthesis of 4-aryloxypiperidines is a well-established field in organic chemistry. While a specific protocol for the ortho-chloro isomer is not widely published, a representative synthesis can be adapted from methodologies for related isomers, such as 4-(p-chlorophenoxy)piperidine.[2] The general strategy involves the protection of the piperidine nitrogen, nucleophilic substitution to form the ether linkage, and subsequent deprotection.

Representative Synthetic Workflow

The rationale behind this multi-step synthesis is to control reactivity. The piperidine nitrogen is a nucleophile and must be protected (e.g., as a benzyl or carbamate derivative) to prevent side reactions during the ether formation step.

Sources

An In-Depth Technical Guide to 4-(2-Chlorophenoxy)piperidine: Synthesis, Properties, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(2-chlorophenoxy)piperidine, a key heterocyclic intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, and potential pharmacological applications.

Core Chemical Profile

This compound is a disubstituted piperidine derivative featuring a 2-chlorophenoxy group at the 4-position of the piperidine ring. Its chemical structure marries the conformational flexibility of the piperidine scaffold with the electronic and steric properties of the chlorinated aromatic ring, making it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 245057-65-2 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| Predicted XlogP | 2.6 | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as starting material availability, desired scale, and stereochemical considerations. Two prevalent methods are the Mitsunobu reaction and the Williamson ether synthesis, both of which typically involve the use of a nitrogen-protected 4-hydroxypiperidine as a key intermediate.

N-Protection of 4-Hydroxypiperidine

To prevent undesired side reactions at the secondary amine of the piperidine ring during the etherification step, a protecting group is essential. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

Diagram: Synthesis of N-Boc-4-hydroxypiperidine

Caption: General scheme for the N-protection of 4-hydroxypiperidine.

Ether Synthesis Methodologies

The Mitsunobu reaction offers a reliable method for the formation of the ether linkage with inversion of stereochemistry at the alcohol carbon. This reaction involves the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine with a phosphine and an azodicarboxylate, followed by nucleophilic attack by 2-chlorophenol.

Diagram: Mitsunobu Reaction Workflow

Caption: Synthetic workflow via the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-chlorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.

-

Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Boc-4-(2-chlorophenoxy)piperidine.

-

Deprotection: The Boc group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, to yield the final product, this compound, typically as a hydrochloride salt.

The Williamson ether synthesis provides an alternative route, proceeding via an Sₙ2 reaction between an alkoxide and an alkyl halide. In this context, 2-chlorophenol is deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the N-protected 4-substituted piperidine (e.g., a tosylate or mesylate).

Diagram: Williamson Ether Synthesis Workflow

Caption: Synthetic workflow via the Williamson ether synthesis.

Purification and Characterization

Purification of the final product is typically achieved through recrystallization or column chromatography. The hydrochloride salt is often preferred for its crystalline nature, which facilitates handling and purification.

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35-6.85 (m, 4H, Ar-H)

-

δ 4.40-4.30 (m, 1H, -O-CH-)

-

δ 3.20-3.00 (m, 2H, piperidine-H)

-

δ 2.80-2.60 (m, 2H, piperidine-H)

-

δ 2.10-1.90 (m, 2H, piperidine-H)

-

δ 1.80-1.60 (m, 2H, piperidine-H)

-

A broad singlet for the N-H proton would also be expected, with its chemical shift being concentration and solvent dependent.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 154-152 (Ar-C-O)

-

δ 130-120 (Ar-C)

-

δ 75-70 (-O-CH-)

-

δ 45-40 (piperidine-C)

-

δ 35-30 (piperidine-C)

-

-

IR (KBr, cm⁻¹):

-

~3300 (N-H stretch)

-

~3050 (Ar C-H stretch)

-

~2950, 2850 (Aliphatic C-H stretch)

-

~1590, 1480 (Ar C=C stretch)

-

~1250 (Ar-O-C stretch)

-

~750 (C-Cl stretch)

-

-

Mass Spectrometry (ESI-MS):

-

Predicted [M+H]⁺: 212.0837

-

Applications in Drug Discovery and Development

The 4-(aryloxy)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a 2-chloro substituent on the phenoxy ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, modulating receptor binding affinity, and improving oral bioavailability.

Derivatives of this compound are of particular interest in the development of agents targeting the central nervous system. The piperidine moiety can interact with various receptors and transporters in the brain, and the overall lipophilicity of the molecule allows for penetration of the blood-brain barrier.

Potential therapeutic areas for derivatives include:

-

Antidepressants and Anxiolytics: By modifying the piperidine nitrogen, derivatives can be synthesized to target serotonin and norepinephrine transporters.

-

Antipsychotics: The scaffold can be elaborated to design antagonists for dopamine and serotonin receptors.

-

Cognitive Enhancers: As precursors to molecules that modulate cholinergic and glutamatergic systems.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound, particularly in its hydrochloride salt form.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]

-

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

-

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its synthesis, while requiring careful control of protecting groups and reaction conditions, is achievable through established synthetic methodologies. The unique combination of a piperidine ring and a 2-chlorophenoxy group provides a rich scaffold for the development of novel therapeutics, particularly in the challenging area of central nervous system disorders. Further research into the derivatization of this compound is likely to yield new and improved drug candidates.

References

- ChemicalBook. (2025, July 19). Safety Data Sheet for this compound HYDROCHLORIDE.

- Apollo Scientific. (2023, July 4). Safety Data Sheet for this compound hydrochloride.

- Jubilant Ingrevia. (2024, January 2). Safety Data Sheet for Piperidine Hydrochloride.

- PrepChem. (n.d.). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride.

- Benchchem. (n.d.). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.

- Wikipedia. (n.d.). Mitsunobu reaction.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.

- PubChem. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the SMILES Notation for 4-(2-Chlorophenoxy)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and computational chemistry, the precise and machine-readable representation of molecular structures is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) provides a robust method for encoding chemical structures into a linear string of characters. This guide offers a detailed technical examination of the SMILES notation for 4-(2-Chlorophenoxy)piperidine, a heterocyclic compound of significant interest as a scaffold in medicinal chemistry. We will deconstruct its canonical SMILES string, explore its physicochemical properties, outline a representative synthetic pathway, and contextualize its application within cheminformatics workflows. This document is intended to serve as a practical resource for professionals leveraging computational tools in chemical research and development.

Core Profile of this compound

This compound is a chemical entity featuring a piperidine ring connected via an ether linkage to a 2-chlorophenyl group. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle.[1][2] The specific substitution pattern of this compound makes it a valuable building block for creating libraries of molecules aimed at various biological targets.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[3] |

| Canonical SMILES | C1CNCCC1OC2=CC=CC=C2Cl | PubChem[3][4] |

| CAS Number | 245057-65-2 | PubChem[3], SCBT[5] |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem[3] |

| Molecular Weight | 211.69 g/mol | PubChem[3] |

| InChIKey | BSFOBRFGIFRVCP-UHFFFAOYSA-N | PubChem[3] |

Deconstructing the SMILES Notation: C1CNCCC1OC2=CC=CC=C2Cl

The SMILES string is a compact, unambiguous representation of a molecule's two-dimensional structure. The canonical SMILES for this compound, C1CNCCC1OC2=CC=CC=C2Cl, can be systematically decoded to reconstruct the molecule.[3]

Caption: Fig 1: Mapping SMILES components to the molecular structure.

-

C1CNCCC1 - The Piperidine Ring :

-

The string begins with C, representing the first carbon atom of the piperidine ring.

-

The number 1 immediately following it is a ring-closure marker. This atom is designated as point '1'.

-

The subsequent atoms (C, N, C, C, C) trace the path around the ring. The nitrogen atom is explicitly included as N.

-

The final C1 indicates the last carbon in the chain, which forms a single bond back to the atom marked as '1', thus closing the six-membered ring.

-

-

O - The Ether Linkage :

-

This single oxygen atom is bonded to the last atom specified before it (the 4-position carbon of the piperidine ring) and the first atom after it (a carbon of the phenyl ring).

-

-

C2=CC=CC=C2Cl - The 2-Chlorophenyl Group :

-

C2 designates the first carbon of the second ring system, marked with the ring-closure number 2. This is the carbon atom bonded to the ether oxygen.

-

The notation =C indicates a double bond to the next carbon. The SMILES string alternates between single (implicit) and double (explicit, =) bonds to represent the aromatic Kekulé structure.

-

The path continues around the ring: C, =C, C, =C.

-

The final C2 closes the benzene ring by bonding to the carbon initially marked as '2'.

-

(Cl) would be the standard way to show a branch, but here Cl is simply appended to the atom it's attached to, indicating the chlorine is attached to the last specified carbon atom of the benzene ring (the '2-position' relative to the ether linkage).

-

Experimental and Computational Protocols

Protocol 1: Generation and Verification of Canonical SMILES

For any cheminformatics task, ensuring the use of a canonical SMILES string is critical for consistency and database interoperability. This protocol outlines a self-validating workflow using common computational tools.

Objective: To generate and verify the canonical SMILES for this compound from its chemical name.

Methodology:

-

Structure Input: Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or a name-to-structure converter (e.g., the PubChem web interface), generate the 2D structure of "this compound".

-

Initial SMILES Generation: Export the structure as a SMILES string. The initial output may be non-canonical (e.g., c1(Cl)c(OC2CCNCC2)cccc1).

-

Canonicalization: Input this initial SMILES string into a trusted canonicalization engine. The National Institutes of Health's PubChem Identifier Exchange Service or open-source libraries like RDKit in Python are authoritative options.

-

Example (RDKit):

-

-

Verification: Compare the generated canonical SMILES with the authoritative string from a major chemical database like PubChem (C1CNCCC1OC2=CC=CC=C2Cl).[3] A perfect match validates the structural representation.

This protocol ensures that any computational study, whether it's virtual screening, QSAR modeling, or database searching, begins with an accurate and standardized molecular identifier.

Synthesis Workflow and Mechanistic Considerations

The synthesis of 4-aryloxypiperidines typically involves a nucleophilic substitution reaction, such as the Williamson ether synthesis. The choice of reactants and protecting groups is crucial for achieving good yields and preventing side reactions.

Caption: Fig 2: A representative synthetic workflow for this compound.

Expertise-Driven Rationale:

-

Choice of Starting Materials: 1-Boc-4-hydroxypiperidine is selected because the Boc (tert-butyloxycarbonyl) group is an excellent protecting group for the piperidine nitrogen. It is stable under the basic or neutral conditions of many coupling reactions but can be easily removed under acidic conditions. 2-Chlorophenol provides the desired aryloxy moiety.

-

Reaction Choice (Mitsunobu Reaction): While a classical Williamson ether synthesis (using a strong base to deprotonate the phenol) is possible, it can be harsh. The Mitsunobu reaction offers a milder alternative that proceeds under neutral conditions, often leading to cleaner reactions and higher yields with sensitive substrates. It involves the in-situ activation of the hydroxyl group of the piperidine with reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

-

Deprotection: The final step involves the cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane are standard, efficient reagents for this transformation, yielding the final product as a salt, which can then be neutralized to the free base if required.

Conclusion

The SMILES notation C1CNCCC1OC2=CC=CC=C2Cl provides a simple yet powerful representation of this compound, enabling its seamless integration into the digital infrastructure of modern chemical and pharmaceutical research. Understanding how to decode this string, verify its canonical form, and appreciate its chemical context through synthesis are essential skills for any scientist in the field. This guide provides the foundational knowledge and practical protocols to confidently utilize this important chemical building block in research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3864656, this compound. PubChem. [Link]

-

PubChemLite. this compound hydrochloride (C11H14ClNO). PubChemLite. [Link]

-

Kudryavtsev, K. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6636. [Link]

-

Barańska, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116668. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound hydrochloride (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility of 4-(2-Chlorophenoxy)piperidine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Chlorophenoxy)piperidine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes predicted solubility behaviors based on its physicochemical properties and the known characteristics of related piperidine derivatives. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers and drug development professionals to generate reliable data for their specific applications. This guide is structured to provide both theoretical understanding and practical, actionable methodologies.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring linked to a chlorophenoxy group, serves as a versatile scaffold for the synthesis of a wide range of pharmacologically active agents. The piperidine moiety is a common feature in many approved drugs, valued for its ability to impart desirable pharmacokinetic properties. Understanding the solubility of this intermediate is a critical first step in its application, influencing reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Poorly characterized solubility can lead to challenges in process development, impacting yield, purity, and scalability.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound offers insights into its expected solubility profile:

-

Piperidine Ring: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure is largely nonpolar.[1]

-

Chlorophenoxy Group: The aromatic ring with a chloro substituent adds to the lipophilicity of the molecule. The ether linkage provides some polarity.

-

Overall Polarity: The combination of these groups suggests that this compound is a moderately polar compound with significant lipophilic character.

Based on this structure, it is predicted to exhibit good solubility in a range of polar organic solvents and limited solubility in highly nonpolar or aqueous solutions.[2]

Molecular Interactions Influencing Solubility

The dissolution of this compound in an organic solvent is a result of the interplay of various intermolecular forces. The following diagram illustrates the key interactions that govern this process.

Caption: Intermolecular forces governing the solubility of this compound.

Predicted Solubility Profile

While experimental data is sparse, a predicted solubility profile can be inferred from the compound's structure and the behavior of similar molecules.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar parts of the molecule through dipole-dipole interactions without the competing hydrogen bonding network of protic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can hydrogen bond with the nitrogen of the piperidine ring, and their alkyl chains can interact with the lipophilic portions of the solute. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of this compound is too high to be effectively solvated by nonpolar solvents where only weak van der Waals forces are at play.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact favorably with the chlorophenoxy group. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, the following equilibrium shake-flask method is recommended. This protocol is a robust, self-validating system for generating reliable data.[4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Analytical balance

-

Constant temperature shaker/incubator

-

Syringe and syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.[4]

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After the equilibration period, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[1]

-

Dilution: Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the precise concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results should be expressed in appropriate units such as mg/mL or mol/L.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents and moderately to highly soluble in polar protic solvents, with limited solubility in nonpolar media. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided herein offers a reliable and robust method for determining the equilibrium solubility. Adherence to this protocol will ensure the generation of high-quality data, which is essential for the successful application of this important chemical intermediate in further research and development.

References

-

PubChem. This compound. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Solubility of Things. Piperidine. [Link]

-

IJPR. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Biological Landscape of 4-(Phenoxy)piperidine Scaffolds: Spotlight on 4-(2-Chlorophenoxy)piperidine and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmacology, forming the core of numerous approved drugs.[1] When linked via an ether to a phenyl group, it creates the 4-(phenoxy)piperidine scaffold—a structure of significant interest in medicinal chemistry due to its conformational rigidity and amenability to synthetic modification. This guide provides a detailed technical exploration of the biological activities associated with derivatives of this scaffold, with a particular focus on chlorophenoxy analogs. We synthesize findings from disparate therapeutic areas, including anti-infectives, oncology, and central nervous system disorders, to build a comprehensive picture of the scaffold's potential. By examining structure-activity relationships (SAR), key synthetic protocols, and advanced bioanalytical workflows, this document serves as a resource for professionals engaged in the discovery and development of novel small-molecule therapeutics.

The 4-(Phenoxy)piperidine Scaffold: A Privileged Structure in Drug Discovery

The prevalence of the piperidine moiety in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a versatile anchor for pharmacophoric elements.[1][2] The introduction of a 4-phenoxy group appends a critical aryl binding motif and introduces a degree of conformational constraint. The ether linkage is relatively stable in vivo and positions the phenyl ring for interactions with a wide array of biological targets.

The specific substitution on the phenyl ring, such as the 2-chloro group in 4-(2-Chlorophenoxy)piperidine, is a critical determinant of biological activity. The position and electronic nature of substituents like chlorine can profoundly influence binding affinity, selectivity, and metabolic fate by altering the molecule's electrostatic potential, lipophilicity, and steric profile. This guide will explore how these modifications have been leveraged to achieve diverse pharmacological effects.

Diverse Biological Activities of 4-(Chlorophenoxy)piperidine Derivatives

While research on the specific this compound is not extensively published as a standalone agent, the broader class of 4-(chlorophenoxy)piperidine derivatives has been investigated across multiple therapeutic domains. These studies provide a strong inferential basis for the potential applications of the core scaffold.

Anti-Tuberculosis Activity

A compelling demonstration of this scaffold's potential comes from a drug discovery campaign against Mycobacterium tuberculosis. An initial high-throughput screening identified a novel piperidinol compound with promising anti-tuberculosis activity (MIC = 1.5 μg/mL).[3] This led to the synthesis of a focused library to explore the structure-activity relationship.

Within this library, derivatives incorporating a 4-chlorophenoxy moiety were synthesized and evaluated.[3][4] For instance, the compound 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol (Compound 4b in the study) demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) of 1.4 μg/mL.[3] This highlights the compatibility of the chlorophenoxy group with potent anti-tubercular action.

Causality in Experimental Design: The choice to create a library of analogs was driven by the need to optimize the initial hit's potency and drug-like properties. By systematically varying substituents on both the phenoxy ring and the piperidine nitrogen, researchers could probe the specific interactions driving biological activity. Unfortunately, despite promising in vitro activity, subsequent in vivo testing of the lead compounds revealed side effects, which were hypothesized to be linked to the secondary pharmacology of the aryl piperidinol core.[3][4]

Table 1: Anti-Tuberculosis Activity of Representative Piperidinol Derivatives [3]

| Compound ID (from source) | R-Group on Phenoxy Ring | Stereochemistry | MIC (μg/mL) |

| 4b | 4-Chloro | R | 1.4 |

| 4m | 4-Trifluoromethyl | S | 1.7 |

| 4a | Hydrogen | R | 2.0 |

| 4c | 4-Fluoro | R | 2.0 |

| 4n | 4-Trifluoromethyl | R | 2.5 |

Kinase Inhibition: Targeting p38 MAP Kinase

The 4-(4-chlorophenoxy)piperidine moiety has also been successfully employed as a key building block in the synthesis of inhibitors for p38 MAP kinase, a critical node in cellular inflammatory signaling pathways.[5] In this context, the scaffold serves as a non-covalent anchor, positioning a more complex heterocyclic system to interact with the kinase's active site. The synthesis involved a nucleophilic aromatic substitution, where the piperidine nitrogen displaces a chlorine atom on a[1][2][6]oxadiazolo[3,4-b]pyrazine core.[5]

Expert Insight: The selection of the 4-(4-chlorophenoxy)piperidine fragment was likely guided by both its synthetic tractability and its ability to occupy a specific hydrophobic pocket in the target protein. The chlorophenyl group is a common motif in kinase inhibitors, valued for its ability to form favorable interactions.

Central Nervous System (CNS) Targets

The phenoxy-piperidine scaffold is a classic template for agents targeting the CNS.

-

Dopamine and Histamine Receptors: Related (phenoxymethyl)piperidine structures have been investigated as potential dopamine D4 receptor antagonists.[6] Furthermore, a series of 4-oxypiperidine ethers, which share the core structural motif, were designed as potent histamine H3 receptor (H3R) antagonists and inverse agonists, with some compounds exhibiting nanomolar affinity.[7] The goal of this research was to develop multi-target ligands that also inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), a strategy aimed at improving cognitive function in Alzheimer's disease.[7]

-

Bioanalytical Applications: The development of any therapeutic agent requires robust bioanalytical methods for pharmacokinetic (PK) and pharmacodynamic (PD) studies. In this area, deuterated analogs are the gold standard for use as internal standards in mass spectrometry. A deuterated version, 4-[(4-Chlorophenoxy)methyl]piperidine-d4, exemplifies this application.[6] Its chemical behavior is nearly identical to the non-deuterated parent compound, but its increased mass allows it to be distinguished by the mass spectrometer, enabling precise quantification of the drug in biological matrices.[6] This is a critical, field-proven application for derivatives of the core scaffold.

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various studies allows for the deduction of key SAR trends for the 4-(chlorophenoxy)piperidine scaffold.

-

Piperidine Nitrogen (N1) Substitution: This position is a primary vector for modification and is crucial for determining the biological target. Large, complex substituents at N1, such as the hydroxypropyl group in the anti-tuberculosis agents or the heterocyclic systems in kinase inhibitors, are generally required for high-potency activity.[3][5]

-

Phenoxy Ring Substitution: Electron-withdrawing groups on the phenyl ring are common in active compounds. The position of the chlorine (e.g., 2-chloro vs. 4-chloro) can fine-tune binding and selectivity. In the anti-tuberculosis series, a 4-chloro group was slightly more potent than a 4-fluoro or unsubstituted ring.[3]

-

Piperidine Ring (C4) Substitution: The nature of the substituent at the 4-position of the piperidine ring dictates the class of compound. An ether linkage (-O-) is common, but modifications, such as the hydroxyl group (-OH) in the piperidinol series, create entirely different pharmacological profiles.[3][4]

Caption: Key Structure-Activity Relationship points for the 4-(Phenoxy)piperidine scaffold.

Methodologies for Evaluation

Advancing compounds based on this scaffold requires robust synthetic and analytical protocols.

Representative Synthesis Protocol

The following is a generalized, two-step protocol for the synthesis of N-substituted piperidinol analogs, based on the methodology used to create the anti-tuberculosis library.[3] This self-validating system ensures the product's identity through purification and characterization.

Step 1: Epoxide Formation

-

Dissolve the relevant substituted phenol (e.g., 4-chlorophenol) (1.0 eq) in a suitable solvent like ethanol.

-

Add a base such as sodium hydroxide.

-

Add (R)- or (S)-epichlorohydrin (1.1 eq) and heat the reaction mixture to reflux.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, remove the solvent in vacuo, and extract the crude epoxide product. Purify by column chromatography if necessary.

Step 2: Nucleophilic Ring Opening

-

Dissolve the purified epoxide from Step 1 (1.0 eq) in ethanol.

-

Add the desired 4-substituted piperidine (e.g., 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol) (1.0 eq).[3]

-

Heat the reaction to reflux and stir overnight. Monitor by HPLC or TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the final residue by silica gel column chromatography using a gradient elution (e.g., hexane/ethyl acetate) to yield the final product as a solid.

-

Confirm the structure and purity using ¹H NMR, Mass Spectrometry, and HPLC.

Bioanalytical Workflow for Pharmacokinetic Studies

This workflow illustrates the critical role of deuterated standards in drug development.

Caption: Standard bioanalytical workflow using a stable isotope-labeled internal standard.

Future Directions and Conclusion

The 4-(Chlorophenoxy)piperidine scaffold and its derivatives represent a versatile and valuable platform for drug discovery. The accumulated evidence demonstrates its potential to yield potent modulators of diverse biological targets, including bacterial enzymes, protein kinases, and CNS receptors.

Future research should focus on:

-

Systematic SAR Exploration: A direct, head-to-head comparison of positional isomers (2-chloro, 3-chloro, and 4-chloro) on the phenoxy ring against a panel of targets would provide invaluable data for designing next-generation compounds.

-

Target Deconvolution: For compounds like the anti-tuberculosis agents that showed in vivo side effects, modern chemoproteomic approaches could be used to identify off-targets and understand the secondary pharmacology responsible.

-

Scaffold Hopping and Bioisosteric Replacement: Exploring bioisosteres for the phenoxy-ether motif could lead to novel derivatives with improved properties, such as enhanced metabolic stability or reduced off-target activity.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Privileged Motif in Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a myriad of natural alkaloids underscores its significance in the design and development of therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the potential therapeutic applications of piperidine derivatives, delving into their roles in oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the causality behind experimental choices, self-validating protocols, and the authoritative grounding necessary to advance the discovery of novel piperidine-based therapeutics. The conformational flexibility of the piperidine ring allows for effective binding to a diverse range of biological targets, while its physicochemical properties can be finely tuned to enhance solubility, bioavailability, and metabolic stability.[2][4][5]

The Piperidine Motif: A Cornerstone of Drug Design

The piperidine scaffold's success in drug discovery can be attributed to several key features. Its three-dimensional structure provides a framework for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] The basic nitrogen atom is often crucial for target engagement and for modulating physicochemical properties like solubility.[5] Furthermore, the piperidine ring is a common feature in many natural products, indicating its inherent biological relevance and evolutionary selection as a privileged structure.[3] The ability to readily synthesize a wide array of substituted piperidines allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[4][6]

Anticancer Applications of Piperidine Derivatives

Piperidine-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of crucial signaling pathways to the disruption of DNA replication and microtubule dynamics.[8][9]

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Several piperidine derivatives exert their anticancer effects by modulating key signaling pathways essential for cancer cell growth and survival.[8] For instance, some derivatives have been shown to inhibit the PI3K/Akt and STAT-3 pathways, which are frequently hyperactivated in various cancers.[8] Others function as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] A notable example is the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in tumor progression, by benzoylpiperidine scaffolds.[1] Additionally, some piperidine derivatives can intercalate into the DNA double helix, disrupting replication and transcription, ultimately leading to cell death.[9]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of piperidine derivatives is commonly evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) being key metrics for potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Compound 17a | PC3 | Prostate | 0.81 | [8][9] |

| MGC803 | Gastric | 1.09 | [9] | |

| MCF-7 | Breast | 1.30 | [9] | |

| Compound 23 | MDA-MB-46 | Breast | 1.00 | [11] |

| Compound 25 | Various | Various | < 2.0 | [11] |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [9] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [9] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [9][12] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13][15]

Step-by-Step Methodology: [9][14][15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a desired period (e.g., 48 or 72 hours).[9][12]

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.[15]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[9][16]

-

Solubilization: Carefully remove the medium and add 130-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9][15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[9][13]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.

Visualization of Anticancer Drug Screening Workflow

Caption: Workflow for evaluating the anticancer activity of piperidine derivatives using the MTT assay.

Neuroprotective Applications in Neurodegenerative Diseases